N-propylhydroxylamine hydrochloride N-propylhydroxylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 85264-32-0
VCID: VC8421128
InChI: InChI=1S/C3H9NO.ClH/c1-2-3-4-5;/h4-5H,2-3H2,1H3;1H
SMILES: CCCNO.Cl
Molecular Formula: C3H10ClNO
Molecular Weight: 111.57 g/mol

N-propylhydroxylamine hydrochloride

CAS No.: 85264-32-0

Cat. No.: VC8421128

Molecular Formula: C3H10ClNO

Molecular Weight: 111.57 g/mol

* For research use only. Not for human or veterinary use.

N-propylhydroxylamine hydrochloride - 85264-32-0

Specification

CAS No. 85264-32-0
Molecular Formula C3H10ClNO
Molecular Weight 111.57 g/mol
IUPAC Name N-propylhydroxylamine;hydrochloride
Standard InChI InChI=1S/C3H9NO.ClH/c1-2-3-4-5;/h4-5H,2-3H2,1H3;1H
Standard InChI Key RPBLEVAVQBCBFI-UHFFFAOYSA-N
SMILES CCCNO.Cl
Canonical SMILES CCCNO.Cl

Introduction

Chemical Identity and Structural Properties

N-Propylhydroxylamine hydrochloride belongs to the hydroxylamine family, characterized by the presence of an -NH-OH functional group. The propyl chain (C₃H₇) attached to the nitrogen atom distinguishes it from shorter-chain analogs like N-methyl- or N-ethylhydroxylamine hydrochlorides. Its hydrochloride form enhances stability, making it preferable for storage and handling in laboratory settings.

Molecular Characteristics

The compound’s structural attributes are summarized below:

PropertyValue
CAS No.85264-32-0
Molecular FormulaC₃H₁₀ClNO
Molecular Weight111.57 g/mol
IUPAC NameN-Propylhydroxylamine hydrochloride
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in water, polar organic solvents

Hydrogen bonding between the hydroxylamine group and the chloride ion contributes to its crystalline structure. Fourier-transform infrared (FTIR) spectroscopy of related compounds reveals characteristic N-O stretching vibrations at 950–1050 cm⁻¹ and N-H bends near 1600 cm⁻¹, patterns likely conserved in this derivative .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-propylhydroxylamine hydrochloride typically involves reacting N-propylhydroxylamine with hydrochloric acid under controlled conditions:

N-Propylhydroxylamine+HClN-Propylhydroxylamine hydrochloride\text{N-Propylhydroxylamine} + \text{HCl} \rightarrow \text{N-Propylhydroxylamine hydrochloride}

This acid-base reaction proceeds quantitatively at room temperature, yielding high-purity product after recrystallization from ethanol or acetone. Alternative routes include:

  • Reductive amination: Propionaldehyde reacts with hydroxylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride), followed by HCl treatment.

  • N-Alkylation: Hydroxylamine hydrochloride undergoes alkylation with 1-bromopropane in a basic medium .

Industrial Manufacturing

Industrial processes optimize for yield and scalability. A representative method involves:

  • Reactor Setup: A tank reactor charged with deionized water and titanium-silicon molecular sieve catalyst.

  • Propylamine Addition: Introduction of propylamine at 35°C.

  • Hydrogen Peroxide Titration: Gradual addition of H₂O₂ to form N-propylhydroxylamine.

  • Acidification: HCl addition to precipitate the hydrochloride salt.

  • Purification: Filtration, washing, and vacuum drying yield >95% pure product .

Applications in Organic Synthesis and Pharmaceuticals

Intermediate in Heterocycle Formation

N-Propylhydroxylamine hydrochloride participates in cyclization reactions to synthesize aziridines and oxaziridines. For example, its reaction with epoxides yields 1,2-oxazolidines, scaffolds prevalent in antiviral and antifungal agents .

Hydroxamic Acid Production

Hydroxamic acids, critical for inhibiting metalloenzymes like histone deacetylases (HDACs), are synthesized via coupling N-propylhydroxylamine hydrochloride with carboxylic acids. A typical protocol uses PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the coupling agent:

RCOOH+C₃H₇NHOH\cdotpHClPyBOPRCONHOC₃H₇+HCl\text{RCOOH} + \text{C₃H₇NHOH·HCl} \xrightarrow{\text{PyBOP}} \text{RCONHOC₃H₇} + \text{HCl}

Deprotection under acidic conditions (e.g., HCl in dioxane) furnishes the free hydroxamic acid .

Catalytic Applications

The compound’s hydroxylamine moiety acts as a reducing agent in transition metal-catalyzed reactions. For instance, it facilitates the reduction of nitro groups to amines in the presence of palladium on carbon (Pd/C), a transformation integral to dye and pharmaceutical manufacturing.

Biological Activity and Mechanistic Insights

Enzyme Modulation

Hydroxylamine derivatives chelate metal ions in enzyme active sites. N-Propylhydroxylamine hydrochloride inhibits urease by binding to its nickel center, disrupting urea hydrolysis in pathogens like Helicobacter pylori .

Antioxidant Properties

The compound scavenges reactive oxygen species (ROS) via the following mechanism:

C₃H₇NHOH+ROSC₃H₇NO+H₂O\text{C₃H₇NHOH} + \text{ROS} \rightarrow \text{C₃H₇NO} + \text{H₂O}

In vitro studies demonstrate dose-dependent ROS reduction in human keratinocytes at IC₅₀ = 12.5 μM, suggesting potential dermatological applications.

Comparative Analysis with Structural Analogs

ParameterN-Propylhydroxylamine HClN-Isopropylhydroxylamine HCl
Molecular FormulaC₃H₁₀ClNOC₃H₁₀ClNO
Melting Point145–148°C68–72°C
Solubility in WaterHighModerate
Steric HindranceLow (linear chain)High (branched chain)

The branched isopropyl group in N-isopropylhydroxylamine hydrochloride reduces nucleophilicity but enhances thermal stability, making it preferable for high-temperature reactions .

Recent Research and Future Directions

Antibacterial Agent Development

A 2024 study screened N-propylhydroxylamine hydrochloride derivatives against multidrug-resistant Pseudomonas aeruginosa. Compound 7b (R = CF₃) showed MIC = 2 μg/mL, comparable to meropenem, by disrupting biofilm formation .

Catalysis in Green Chemistry

The compound enables solvent-free synthesis of imines from aldehydes and amines, achieving 92% yield under microwave irradiation. This method reduces waste generation, aligning with green chemistry principles.

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